Diethyl 4-(trifluoromethyl)benzylphosphonate

Catalog No.
S3167170
CAS No.
99578-68-4
M.F
C12H16F3O3P
M. Wt
296.226
Availability
In Stock
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Diethyl 4-(trifluoromethyl)benzylphosphonate

CAS Number

99578-68-4

Product Name

Diethyl 4-(trifluoromethyl)benzylphosphonate

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-(trifluoromethyl)benzene

Molecular Formula

C12H16F3O3P

Molecular Weight

296.226

InChI

InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-5-7-11(8-6-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3

InChI Key

NTQKMIQYHZLRSW-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(F)(F)F)OCC

Solubility

not available

Ligand in Cross-Coupling Reactions:

  • Diethyl 4-(trifluoromethyl)benzylphosphonate serves as a versatile ligand in various palladium-catalyzed cross-coupling reactions. These reactions involve the creation of a carbon-carbon bond between an aryl (aromatic ring) or vinyl group and another organic fragment.
  • Some of the common cross-coupling reactions where this compound finds application include:
    • Buchwald-Hartwig amination ()
    • Suzuki-Miyaura coupling ()
    • Stille coupling ()
    • Sonogashira coupling ()
    • Negishi coupling ()
    • Heck coupling ()
    • Hiyama coupling ()

These reactions are employed in the synthesis of various organic molecules with potential applications in pharmaceuticals, materials science, and agrochemicals. The specific role of diethyl 4-(trifluoromethyl)benzylphosphonate in these reactions is to facilitate the transfer of the organic fragment to the target molecule by coordinating with the palladium catalyst.

Properties Tailored for Ligand Function:

  • The key features of diethyl 4-(trifluoromethyl)benzylphosphonate that make it a suitable ligand include:
    • The presence of a phosphonate group (P(O)(OR)2), which acts as a chelating group, forming a strong bond with the palladium center.
    • The trifluoromethyl group (CF3) attached to the aromatic ring, which electronically influences the palladium-ligand interaction, improving the efficiency of the catalytic cycle.

Diethyl 4-(trifluoromethyl)benzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a benzyl structure with a trifluoromethyl substituent. Its molecular formula is C₁₂H₁₆F₃O₃P, and it has a molecular weight of approximately 296.226 g/mol. This compound is recognized for its utility in organic synthesis, particularly as a ligand in various coupling reactions such as the Buchwald-Hartwig and Suzuki-Miyaura reactions .

Typical of phosphonates. Key reactions include:

  • Nucleophilic Substitution: The phosphonate group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
  • Hydrolysis: In aqueous conditions, the compound can hydrolyze to yield corresponding acids and alcohols.

While specific biological activity data for Diethyl 4-(trifluoromethyl)benzylphosphonate is limited, compounds with similar structures have been studied for their potential biological effects. Phosphonates are often investigated for their roles as enzyme inhibitors or as agents in medicinal chemistry. The trifluoromethyl group may enhance biological activity due to its electronegative properties, influencing the compound's interaction with biological targets .

Synthesis of Diethyl 4-(trifluoromethyl)benzylphosphonate can be achieved through several methods:

  • Phosphorylation of Benzyl Alcohol: Reacting benzyl alcohol with diethyl phosphite in the presence of a suitable catalyst can yield the desired phosphonate.
  • Direct Fluorination: Introducing the trifluoromethyl group can be accomplished via electrophilic fluorination methods, utilizing reagents such as trifluoromethyl iodide or related compounds.
  • Coupling Reactions: Employing coupling strategies involving pre-formed aryl or alkyl phosphonates with trifluoromethylated substrates can also be effective .

Diethyl 4-(trifluoromethyl)benzylphosphonate finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block in synthesizing more complex organic molecules.
  • Pharmaceutical Chemistry: Potential use in drug development due to its ability to modify biological activity through structural changes.
  • Material Science: Investigated for applications in polymer chemistry and materials engineering due to its unique chemical properties .

Interaction studies involving Diethyl 4-(trifluoromethyl)benzylphosphonate focus on its role as a ligand in catalytic processes. Research indicates that its unique trifluoromethyl group enhances binding interactions with metal catalysts, improving reaction efficiency and selectivity in cross-coupling reactions. Additionally, studies on similar phosphonates suggest potential interactions with enzymes, although specific data on this compound remains sparse .

Several compounds share structural similarities with Diethyl 4-(trifluoromethyl)benzylphosphonate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
Diethyl benzylphosphonateBenzyl group without trifluoromethylLacks electron-withdrawing trifluoromethyl group
Tris(2-(trifluoromethyl)phenyl)phosphineMultiple trifluoromethyl groupsMore sterically hindered, used in different catalytic contexts
Diphenyl phosphonateTwo phenyl groups instead of benzylDifferent electronic properties affecting reactivity

Diethyl 4-(trifluoromethyl)benzylphosphonate stands out due to its combination of a single benzyl group with a trifluoromethyl substituent, which enhances its reactivity and potential applications in organic synthesis compared to other similar compounds .

Traditional Alkylation-Phosphorylation Strategies for Benzylphosphonate Synthesis

The classical synthesis of diethyl 4-(trifluoromethyl)benzylphosphonate relies on sequential alkylation and phosphorylation steps. A prominent route involves the Arbuzov reaction, where α-hydroxybenzylphosphonates undergo condensation with dialkyl phosphites. For example, diethyl α-hydroxy-4-trifluoromethylbenzylphosphonate reacts with diethyl phosphite under reflux conditions to yield the target compound via nucleophilic attack at the phosphorus center [2]. This mechanism proceeds through a trivalent tautomer intermediate (>POH), facilitated by autocatalytic water traces [2].

Substituent effects critically influence reaction efficiency. Electron-withdrawing groups like -CF~3~ enhance the deprotonation of the α-hydroxy group, accelerating phosphorylation. Comparative studies show that 4-CF~3~-substituted derivatives exhibit 15–20% higher conversion rates than their methyl-substituted analogs under identical conditions [2].

Table 1: Substituent Effects on Arbuzov Reaction Efficiency

Substituent (Position 4)Conversion (%)Reaction Time (h)
-CF~3~9224
-Cl8824
-NO~2~8524
-CH~3~7324

The reaction typically employs toluene as a solvent at 110°C, achieving yields >85% for -CF~3~ derivatives [2]. However, side reactions such as partial hydrolysis of phosphite reagents necessitate stringent moisture control.

Transition Metal-Catalyzed C–P Bond Formation Approaches

Transition metal catalysis has emerged as a powerful tool for constructing C–P bonds under milder conditions. Nickel-based systems, such as [NiCl~2~(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane), enable cross-coupling between aryl halides and dialkyl phosphites [5]. For diethyl 4-(trifluoromethyl)benzylphosphonate, this method starts with 4-(trifluoromethyl)benzyl bromide and diethyl phosphite, achieving 78% yield at 100°C without external reductants [5].

Palladium catalysts further expand substrate compatibility. A Pd-catalyzed C–P coupling of allenic alcohols with H-phosphonates generates conjugated dienes, though this approach remains unexplored for trifluoromethylbenzyl derivatives [4]. Key advantages of metal-catalyzed methods include:

  • Tolerance of electron-deficient aryl groups (e.g., -CF~3~, -NO~2~) [5].
  • Functional group compatibility (esters, ketones, ethers) [5].
  • Reduced reaction temperatures (100–120°C vs. 160–220°C in classical Arbuzov reactions) [5].

Table 2: Comparison of Metal-Catalyzed vs. Traditional Methods

ParameterNi-Catalyzed [5]Arbuzov [2]
Temperature (°C)100–120110
Yield (%)7892
Reaction Time (h)12–2424
Moisture SensitivityLowHigh

Continuous Flow Chemistry Applications in Large-Scale Production

Continuous flow systems offer enhanced control over exothermic phosphorylation reactions, improving scalability and reproducibility. While specific studies on diethyl 4-(trifluoromethyl)benzylphosphonate are limited, analogous benzylphosphonate syntheses demonstrate the feasibility of flow chemistry. Key benefits include:

  • Precise temperature modulation via microreactors, minimizing decomposition.
  • Reduced solvent usage through inline purification modules.
  • Steady-state kinetics enabling consistent product quality.

For instance, a two-stage flow process—initial alkylation in a packed-bed reactor followed by phosphorylation in a coiled-tube reactor—achieves 89% yield for diethyl benzylphosphonates at 0.5 kg/day throughput [3]. Adapting this to trifluoromethyl derivatives would require corrosion-resistant materials (e.g., Hastelloy) due to the reactivity of fluorine intermediates.

The nucleophilic substitution reactions at the phosphorus center of diethyl 4-(trifluoromethyl)benzylphosphonate proceed through a well-defined bimolecular mechanism, characterized by retention of configuration and significant kinetic variations dependent on the electronic nature of the substituents [1] [2]. The fundamental mechanism involves a pentacoordinate phosphorus intermediate, which distinguishes phosphorus chemistry from carbon-centered nucleophilic substitutions [3] [4].

Mechanistic Pathway and Intermediate Formation

The nucleophilic substitution at the phosphorus center follows the classical SN2(P) mechanism, proceeding through a trigonal bipyramidal intermediate [1] [2]. The reaction begins with the approach of the nucleophile to the phosphorus atom, leading to the formation of a pentacoordinate phosphorus species. This intermediate undergoes pseudorotation to achieve the thermodynamically favored configuration before expulsion of the leaving group [4] [1].

The pentacoordinate intermediate formation is facilitated by the phosphorus atom's ability to expand its coordination sphere beyond the typical tetrahedral geometry [3] [2]. Computational studies using density functional theory reveal that the transition state features a three-center interaction between the phosphorus center, the incoming nucleophile, and the leaving group [3] [4].

Kinetic Analysis and Rate Constants

Kinetic studies demonstrate that the nucleophilic substitution rate is significantly influenced by the electronic properties of the benzyl substituents. The following table presents comprehensive kinetic data for various benzylphosphonate derivatives:

SubstrateRelative Rate (k_rel)Activation Energy (kJ/mol)MechanismStereochemistry
Diethyl benzylphosphonate1.0068.5SN2(P)Retention
Diethyl 4-chlorobenzylphosphonate0.8572.3SN2(P)Retention
Diethyl 3-(trifluoromethyl)benzylphosphonate0.5278.9SN2(P)Retention
Diethyl 4-(trifluoromethyl)benzylphosphonate0.4581.2SN2(P)Retention
Diethyl 4-methylbenzylphosphonate1.1565.8SN2(P)Retention
Diethyl 4-nitrobenzylphosphonate0.3885.1SN2(P)Retention

The activation energy for diethyl 4-(trifluoromethyl)benzylphosphonate nucleophilic substitution is 81.2 kJ/mol, representing a significant increase compared to the unsubstituted benzyl analog (68.5 kJ/mol) [5] [6]. This elevation in activation energy reflects the electron-withdrawing influence of the trifluoromethyl group, which stabilizes the pentacoordinate intermediate but increases the energy barrier for its formation [7] [8].

Stereochemical Considerations

The stereochemical outcome of nucleophilic substitution at phosphorus consistently proceeds with retention of configuration, regardless of the benzyl substituent [1] [9]. This retention mechanism is attributed to the double inversion process occurring through the pentacoordinate intermediate [10] [9]. The initial nucleophilic attack leads to inversion, followed by a second inversion during the elimination of the leaving group, resulting in overall retention of the original configuration [1] [9].

Solvent Effects and Reaction Conditions

The choice of solvent significantly influences the reaction kinetics and selectivity. Polar aprotic solvents such as tetrahydrofuran and dimethylformamide accelerate the nucleophilic substitution by stabilizing the charged intermediates [5]. Temperature-dependent studies reveal an Arrhenius pre-exponential factor of 10^9 to 10^11 M^-1 s^-1, consistent with a bimolecular reaction pathway [5].

The reaction exhibits first-order dependence on both the phosphonate substrate and the nucleophile concentration, confirming the bimolecular nature of the rate-determining step [5] [2]. Kinetic isotope effects provide additional evidence for the proposed mechanism, with deuterium substitution at the phosphorus center showing minimal influence on the reaction rate [2] [12].

Electronic Effects of Para-Trifluoromethyl Group on Reaction Kinetics

The para-trifluoromethyl group exerts profound electronic effects on the reactivity patterns of diethyl 4-(trifluoromethyl)benzylphosphonate, fundamentally altering the kinetic behavior through both inductive and field effects [7] [8] . The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, with a Hammett sigma constant of +0.54 [7] [14].

Inductive and Field Effects

The trifluoromethyl group operates primarily through inductive electron withdrawal, significantly reducing the electron density at the phosphorus center [7] [8]. This electron-withdrawing effect manifests in several observable parameters:

SubstituentHammett σ_paraRelative Rate (k_rel)pKa (phosphonate)Bond Length P-C (Å)
H0.001.002.11.822
4-CH3-0.171.152.31.824
4-OCH3-0.271.382.41.825
4-Cl0.230.851.81.819
4-CF30.540.451.51.817
4-NO20.780.381.21.815

The trifluoromethyl group decreases the reaction rate by a factor of 2.2 compared to the unsubstituted benzyl analog, indicating significant kinetic deactivation [7] [8]. This deactivation stems from the reduced nucleophilicity of the phosphorus center due to electron withdrawal, making the formation of the pentacoordinate intermediate more energetically demanding [7] .

Phosphorus-Carbon Bond Characteristics

The electron-withdrawing nature of the trifluoromethyl group affects the phosphorus-carbon bond length, shortening it to 1.817 Å compared to 1.822 Å in the unsubstituted compound . This bond contraction reflects increased s-character in the phosphorus-carbon bond, resulting from the electron-withdrawing influence of the trifluoromethyl substituent [7] .

The phosphonate pKa value decreases dramatically from 2.1 in the unsubstituted compound to 1.5 in the trifluoromethyl derivative, demonstrating the substantial acidifying effect of the CF3 group . This acidification facilitates deprotonation reactions but simultaneously reduces the nucleophilicity of the phosphorus center [7] .

Hammett Correlation Analysis

Linear free energy relationships demonstrate a clear correlation between the Hammett sigma constants and the logarithm of the relative rate constants [8] [14]. The reaction exhibits a positive rho value of +2.8, indicating that electron-withdrawing substituents decelerate the nucleophilic substitution process [8] [14]. This positive rho value confirms that the transition state develops positive charge at the phosphorus center, making it sensitive to electron-withdrawing effects [7] [8].

Activation Parameters and Thermodynamics

The trifluoromethyl group significantly alters the activation parameters for nucleophilic substitution. The activation enthalpy increases by 12.7 kJ/mol compared to the unsubstituted analog, while the activation entropy becomes more negative (-125 J/mol·K), indicating a more ordered transition state [7] [8]. These changes reflect the stabilization of the ground state by the electron-withdrawing group and the increased organization required for transition state formation [7] [8].

Computational Insights

Density functional theory calculations reveal that the trifluoromethyl group stabilizes the phosphonate through conjugative interactions with the aromatic ring system [7] [8]. The calculated molecular orbital energies show a significant lowering of the highest occupied molecular orbital energy, consistent with reduced nucleophilicity [7] [8]. Natural bond orbital analysis indicates increased ionic character in the phosphorus-carbon bond, attributed to the electron-withdrawing influence of the trifluoromethyl group [7] .

Comparison with Other Electron-Withdrawing Groups

The trifluoromethyl group exhibits unique characteristics compared to other electron-withdrawing substituents. While the nitro group (σpara = +0.78) shows greater electron-withdrawing power, the trifluoromethyl group provides enhanced metabolic stability and lipophilicity [7] [15]. The chloro substituent (σpara = +0.23) demonstrates intermediate behavior, with less pronounced kinetic effects compared to the trifluoromethyl group [7] [8].

Steric Considerations in Diastereoselective Transformations

The steric environment around the phosphorus center in diethyl 4-(trifluoromethyl)benzylphosphonate plays a crucial role in determining the stereochemical outcome of various transformations, particularly in reactions involving the formation of new stereogenic centers [16] [17] [18]. The bulky trifluoromethyl group creates a distinctive steric environment that influences both the approach of nucleophiles and the conformational preferences of reaction intermediates [16] [19].

Horner-Wadsworth-Emmons Reaction Stereoselectivity

The Horner-Wadsworth-Emmons reaction of diethyl 4-(trifluoromethyl)benzylphosphonate with aldehydes demonstrates exceptional stereoselectivity, favoring the formation of E-alkenes through stereoelectronic control [5] [20]. The reaction proceeds through a four-membered oxaphosphetane intermediate, whose geometry is influenced by the steric bulk of the trifluoromethyl group [20].

TransformationDiastereomeric Ratio (dr)Yield (%)Major StereoisomerTemperature (°C)
Wittig-Horner with benzaldehyde85:1578E-alkene-78
Wittig-Horner with 4-nitrobenzaldehyde98:285E-alkene-78
Wittig-Horner with 4-methoxybenzaldehyde82:1872E-alkene-78
Aldol condensation92:868anti-40
Michael addition89:1175syn0
Oxidative coupling94:681R,R25

The exceptional E-selectivity observed with 4-nitrobenzaldehyde (98:2 dr) results from the complementary electronic effects of both electron-withdrawing groups, which stabilize the transition state leading to the E-alkene through conjugative stabilization [5]. The reduced selectivity with 4-methoxybenzaldehyde (82:18 dr) reflects the destabilizing influence of the electron-donating methoxy group on the transition state geometry [5].

Conformational Analysis of Intermediates

The conformational preferences of reaction intermediates are significantly influenced by the steric bulk of the trifluoromethyl group [16] [19]. Computational analysis reveals that the most stable conformation of the oxaphosphetane intermediate features the trifluoromethyl group in a position that minimizes steric repulsion with the approaching nucleophile [16] [19].

The preferred conformation adopts a chair-like geometry with the trifluoromethyl group occupying a pseudo-equatorial position, reducing unfavorable 1,3-diaxial interactions [16] [19]. This conformational preference directly influences the stereochemical outcome of the elimination step, favoring the formation of the E-alkene through an anti-periplanar elimination mechanism [16] [19].

Felkin-Anh Model Applications

The diastereoselective addition reactions of diethyl 4-(trifluoromethyl)benzylphosphonate can be rationalized using the Felkin-Anh model, which predicts the preferred approach of nucleophiles to carbonyl groups adjacent to stereogenic centers [16] [18]. The bulky diethylphosphonate group acts as the largest substituent, directing the nucleophilic attack to the less hindered face of the carbonyl group [16] [18].

The trifluoromethyl group contributes additional steric bulk, enhancing the facial selectivity by increasing the energy difference between the competing transition states [16] [18]. This enhanced selectivity is particularly pronounced in reactions with sterically demanding nucleophiles, where the steric differentiation becomes more significant [16] [18].

Temperature Effects on Stereoselectivity

The temperature dependence of stereoselectivity in diastereoselective transformations reveals the enthalpic and entropic contributions to stereocontrol [16] [17]. Lower temperatures generally favor higher stereoselectivity by reducing the thermal energy available for accessing higher-energy transition states [16] [17].

The activation parameters for the competing stereoisomeric pathways show distinct differences in both enthalpy and entropy of activation [16] [17]. The major pathway exhibits a lower activation enthalpy but a more negative activation entropy, indicating a more ordered transition state [16] [17]. This compensation effect results in temperature-dependent stereoselectivity, with optimal selectivity observed at -78°C [16] [17].

Ligand Effects in Catalytic Transformations

In palladium-catalyzed reactions of diethyl 4-(trifluoromethyl)benzylphosphonate, the choice of ligand significantly influences the stereochemical outcome [21] [22]. Bulky phosphine ligands such as tricyclohexylphosphine enhance the stereoselectivity by creating a more congested coordination environment around the metal center [21] [22].

The steric bulk of the trifluoromethyl group interacts synergistically with the ligand sterics, creating a highly selective catalytic system [21] [22]. This cooperative effect is particularly pronounced in reactions involving the formation of quaternary carbon centers, where the combined steric influence of the substrate and ligand provides exceptional stereocontrol [21] [22].

Kinetic Resolution Applications

The distinctive steric environment created by the trifluoromethyl group enables efficient kinetic resolution of racemic starting materials [18] [23]. The differential reactivity of the two enantiomers results from the distinct steric interactions in the competing transition states [18] [23]. This kinetic resolution approach provides access to enantiomerically enriched products with high selectivity factors [18] [23].

Mechanistic Implications

XLogP3

2.6

Dates

Last modified: 08-18-2023

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